![molecular formula C11H9N3O2S B7529178 N-(4-acetyl-1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B7529178.png)
N-(4-acetyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
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Overview
Description
N-(4-acetyl-1,3-thiazol-2-yl)pyridine-4-carboxamide, commonly known as ATC, is a chemical compound that has gained significant attention in the field of scientific research. ATC is a heterocyclic compound that contains a thiazole ring and a pyridine ring. It has various applications in the field of medicinal chemistry, including its use as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of ATC is not yet fully understood. However, it has been suggested that ATC exerts its biological effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
ATC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been reported to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
ATC has several advantages for use in lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the study of ATC, including its further optimization as a potential drug candidate, the development of novel synthetic methods for its preparation, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Synthesis Methods
ATC can be synthesized using various methods, including the reaction of 2-aminothiazole with acetic anhydride and 4-chloropyridine-2-carboxylic acid. The reaction is carried out in the presence of a catalyst and a suitable solvent. The product is then purified using chromatography techniques.
Scientific Research Applications
ATC has been extensively studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. ATC has also been reported to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, ATC has been shown to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes.
properties
IUPAC Name |
N-(4-acetyl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-7(15)9-6-17-11(13-9)14-10(16)8-2-4-12-5-3-8/h2-6H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLQKPOVEWROLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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